REACTION_SMILES
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[Br:20][Mg:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][O:2][N:3]([C:4](=[O:5])[CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[CH3:19].[ClH:28]>>[C:4](=[O:5])([CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)C1CCCN(C(=O)OC(C)(C)C)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(C(=O)c2ccccc2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:20][Mg:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][O:2][N:3]([C:4](=[O:5])[CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[CH3:19].[ClH:28]>>[C:4](=[O:5])([CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br[Mg]c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)C1CCCN(C(=O)OC(C)(C)C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC(C(=O)c2ccccc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |